molecular formula C9H9N5OS2 B5619532 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide CAS No. 5695-75-0

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B5619532
CAS No.: 5695-75-0
M. Wt: 267.3 g/mol
InChI Key: CMFHVQJIJCYAEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine with pyrazine-2-carboxylic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide is unique due to the combination of the thiadiazole and pyrazine rings, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS2/c1-2-16-9-14-13-8(17-9)12-7(15)6-5-10-3-4-11-6/h3-5H,2H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFHVQJIJCYAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353781
Record name N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5695-75-0
Record name N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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